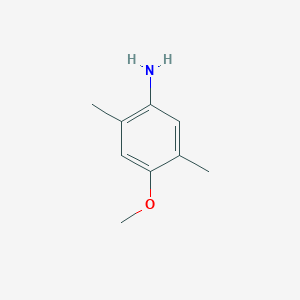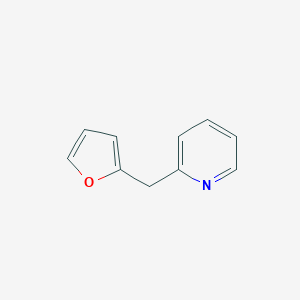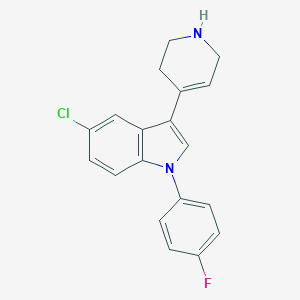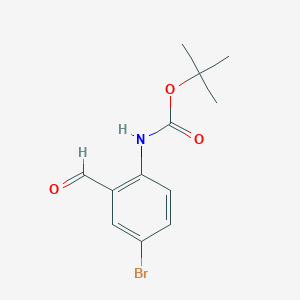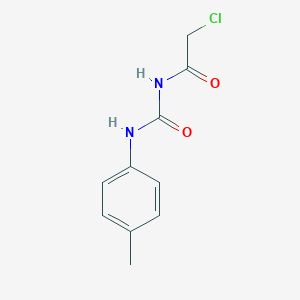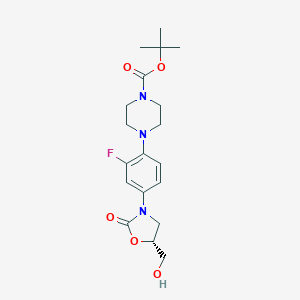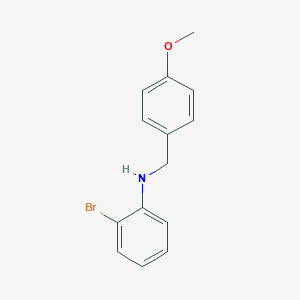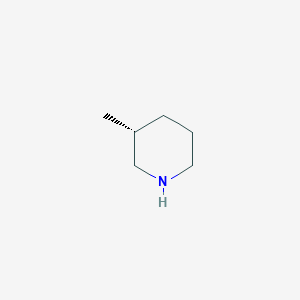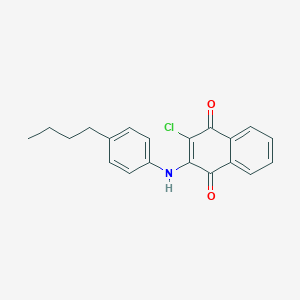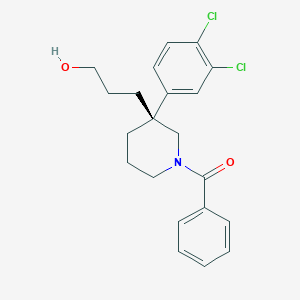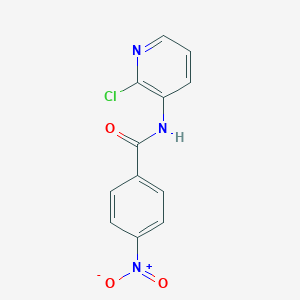
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)-, also known as (-)-β-naphthoxyacetic acid, is a chiral compound that has been widely studied for its potential applications in the fields of pharmaceuticals and agriculture. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and plant growth-regulating effects.
Wirkmechanismus
The mechanism of action of (-)-β-naphthoxyacetic acid is not fully understood. However, studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. In the case of anti-inflammatory effects, (-)-β-naphthoxyacetic acid has been found to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In the case of anti-cancer effects, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells through the modulation of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and MAPK pathways.
Biochemical and Physiological Effects
(-)-β-naphthoxyacetic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, (-)-β-naphthoxyacetic acid has been found to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. In terms of physiological effects, studies have shown that this compound promotes root growth and enhances the resistance of plants to environmental stress.
Vorteile Und Einschränkungen Für Laborexperimente
(-)-β-naphthoxyacetic acid has several advantages for lab experiments. First, this compound is relatively easy to synthesize and purify. Second, (-)-β-naphthoxyacetic acid has been extensively studied, and its biological activities and mechanisms of action are well-characterized. Third, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using (-)-β-naphthoxyacetic acid in lab experiments. For example, this compound may exhibit off-target effects, and its biological activities may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of (-)-β-naphthoxyacetic acid. First, further studies are needed to elucidate the mechanisms of action of this compound, particularly in the context of anti-inflammatory and anti-cancer effects. Second, the potential applications of (-)-β-naphthoxyacetic acid in the agricultural industry should be further explored, with a focus on its effects on crop yield and quality. Third, the development of novel derivatives of (-)-β-naphthoxyacetic acid may lead to compounds with improved biological activities and selectivity. Fourth, the use of (-)-β-naphthoxyacetic acid as a tool for studying various biological processes, such as cell signaling and gene expression, should be further explored. Finally, the potential therapeutic applications of (-)-β-naphthoxyacetic acid in various diseases, such as cancer and inflammatory disorders, should be further investigated.
Synthesemethoden
(-)-β-naphthoxyacetic acid can be synthesized through a multi-step process starting from naphthalene. The first step involves the bromination of naphthalene to yield 2-bromonaphthalene, which is then reacted with sodium ethoxide to form the corresponding sodium salt. The sodium salt is then reacted with (S)-2-chloropropionic acid to yield (-)-β-naphthoxyacetic acid.
Wissenschaftliche Forschungsanwendungen
(-)-β-naphthoxyacetic acid has been extensively studied for its potential applications in the fields of pharmaceuticals and agriculture. In the pharmaceutical industry, this compound has been found to exhibit anti-inflammatory and anti-cancer effects. Studies have shown that (-)-β-naphthoxyacetic acid inhibits the production of inflammatory cytokines and reduces the growth of cancer cells in vitro and in vivo. In the agricultural industry, (-)-β-naphthoxyacetic acid has been found to regulate plant growth and development. Studies have shown that this compound promotes root growth and enhances the resistance of plants to environmental stress.
Eigenschaften
| 119341-64-9 | |
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(1S)-1-(6-methoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
OUVJWFRUESFCCY-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Synonyme |
(S)-(-)-1-(6-Methoxy-2-naphthyl)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


